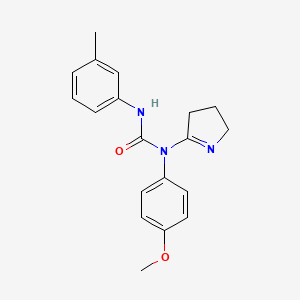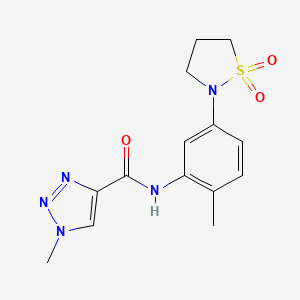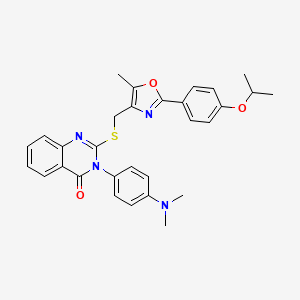
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea is a urea derivative that is likely to exhibit interesting chemical properties and biological activities due to its structural features. The presence of a pyrrolidine ring, a methoxyphenyl group, and a methylphenyl group suggests potential for interactions with biological targets. While the papers provided do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds.
Synthesis Analysis
The synthesis of urea derivatives can involve the reaction of certain pyrrolidinones with urea. For instance, the paper titled "Reaction of 1,5-diaryl-3-hydroxy-4-methylsulfonyl-3-pyrrolin-2-ones with urea, hydrazine, ethylenediamine, and o-phenylenediamine" discusses the formation of 3-amino derivatives of pyrrolones when reacted with urea . This suggests that the synthesis of the compound may involve a similar reaction where a pyrrolidinone precursor is treated with urea to introduce the urea functionality.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial in determining their potential as inhibitors or reactants. The paper on pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) indicates that the position and type of substituents on the phenyl ring can significantly affect the potency of the inhibitors . This implies that the methoxy and methyl groups in the compound of interest could play a critical role in its binding affinity and overall biological activity.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions. The first paper suggests that reactions with hydrazine hydrate and ethylenediamine can lead to the formation of corresponding salts, and with o-phenylenediamine, it can yield pyrrolo-[2,3-b]quinoxalines . These reactions indicate the versatility of urea derivatives in forming a range of chemical structures, which could be relevant for the compound depending on its intended application.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives like solubility, melting point, and reactivity are influenced by their molecular structure. Although the papers do not provide specific data on the compound of interest, the information on pyridylthiazole-based ureas shows that the presence of different substituents can lead to remarkable differences in activity . This suggests that the physical and chemical properties of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea would be influenced by its methoxy and methyl substituents, potentially affecting its solubility and reactivity.
科学的研究の応用
Synthesis and Characterization
Researchers have developed methods for synthesizing compounds with structures related to "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea". For instance, Sarantou and Varvounis (2022) described methods for synthesizing similar compounds through carbonylation reactions and confirmed their structures using spectroscopic techniques (Sarantou & Varvounis, 2022).
Enzyme Inhibition and Anticancer Activity
Compounds structurally similar to the query have been studied for their enzyme inhibition capabilities and potential anticancer activities. Mustafa et al. (2014) synthesized urea derivatives and evaluated them for their enzyme inhibition and anticancer properties, highlighting the diverse biological activities of such compounds (Mustafa, Perveen, & Khan, 2014).
Antimicrobial Agents
Hublikar et al. (2019) focused on the synthesis of pyrrole derivatives and their evaluation as antimicrobial agents, suggesting the potential of these compounds in addressing microbial resistance (Hublikar et al., 2019).
Chemical Structure and Physical Properties
Research into the chemical structure and physical properties of compounds similar to "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea" has been conducted to understand their potential applications better. For instance, the crystal structure of related compounds has been studied to inform their use in various applications (Kang, Kim, Kwon, & Kim, 2015).
特性
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-5-3-6-15(13-14)21-19(23)22(18-7-4-12-20-18)16-8-10-17(24-2)11-9-16/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANQHOXBHLWTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2549844.png)

![3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2549849.png)
![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2549850.png)
![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2549851.png)


![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)
![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)
![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)
![[5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2549861.png)
![3,6-dichloro-N-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2549862.png)
